methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate
Description
Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate is a hybrid molecule combining a coumarin scaffold with a 3-oxopiperazine ring system. The coumarin moiety (8-methoxy-2-oxo-2H-chromene-3-carbonyl) is linked via an amide bond to the nitrogen of the 3-oxopiperazine, which is further functionalized with a methyl acetate group at the 2-position.
Properties
IUPAC Name |
methyl 2-[1-(8-methoxy-2-oxochromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-25-13-5-3-4-10-8-11(18(24)27-15(10)13)17(23)20-7-6-19-16(22)12(20)9-14(21)26-2/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOVTBQOYRIXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCNC(=O)C3CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting with the formation of the chromene core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine to form the piperazine ring. The reaction conditions usually require a strong base, such as sodium ethoxide, and a suitable solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate has been studied for its antioxidant properties. It has shown potential in scavenging free radicals, which are implicated in various diseases.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the creation of new drugs and pesticides.
Mechanism of Action
The mechanism by which methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include oxidative stress pathways and inflammatory mediators.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Coumarin vs.
- Ester Variations : Methyl vs. ethyl esters (e.g., ) influence lipophilicity and metabolic stability. Methyl esters are generally more hydrolytically stable than ethyl esters .
- N-Acylation : The 8-methoxycoumarin-3-carbonyl group in the target compound contrasts with simpler acyl groups (e.g., acetyl in or 2,4-difluorobenzoyl in ), which may alter target selectivity .
Physicochemical Properties
Biological Activity
Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 366.34 g/mol. Its structure features a chromene moiety linked to a piperazine ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |
|---|---|---|---|
| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | E. coli, En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus, B. cereus |
| Methyl Ester | 0.020 | 0.050 | P. aeruginosa, M. flavus |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key bacterial enzymes and pathways. For example, studies suggest that similar compounds inhibit the MurB enzyme in E. coli, crucial for cell wall synthesis, leading to bactericidal effects .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activity. Chromene derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of apoptotic markers.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of methyl chromene derivatives on human cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 20 |
Q & A
Q. Methodological Answer :
NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) identify protons on the coumarin ring (δ 6.8–8.2 ppm) and piperazine carbonyls (δ 165–170 ppm) .
HPLC-PDA : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%). The UV-Vis spectrum (λmax ~320 nm) confirms the coumarin chromophore .
Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~433.14) and fragments (e.g., loss of CO₂ from the acetate group) .
Advanced: How to model the compound’s interaction with target enzymes using computational methods?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., cyclooxygenase-2). Prioritize hydrogen bonds between the 3-oxopiperazine carbonyl and catalytic residues .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints .
Free Energy Calculations : Apply MM-PBSA to quantify binding affinity. Compare with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What are key considerations for reaction condition optimization during synthesis?
Q. Methodological Answer :
Solvent Selection : Use THF or DMF for polar intermediates; avoid protic solvents (e.g., water) during coupling to prevent hydrolysis .
Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., diazo group formation) and reflux (80–100°C) for cyclization .
Catalyst Efficiency : Screen Lewis acids (e.g., MgCl₂) for esterification steps to reduce reaction time from 24h to 6h .
Advanced: What strategies mitigate instability of this compound in aqueous solutions?
Q. Methodological Answer :
Prodrug Design : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis. Validate stability via pH 7.4 buffer incubation and HPLC monitoring .
Lyophilization : Formulate as a lyophilized powder with mannitol as a cryoprotectant. Reconstitute in saline pre-experiment to maintain activity .
Nanocarrier Encapsulation : Use PEG-PLGA nanoparticles (150–200 nm diameter) to shield the compound from aqueous degradation, confirmed by dynamic light scattering (DLS) .
Basic: How to assess the compound’s potential as a kinase inhibitor?
Q. Methodological Answer :
Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ADP-Glo assays. A ≥70% inhibition at 10 µM indicates hit potential .
IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with ATP concentrations at Km values. Fit data to a four-parameter logistic equation .
Selectivity Index : Compare IC₅₀ values against off-target kinases (e.g., PKA) to identify structure-activity relationships (SAR) for selectivity .
Advanced: How to address contradictory data in reactive oxygen species (ROS) modulation studies?
Q. Methodological Answer :
Assay Standardization : Use identical ROS probes (e.g., DCFH-DA vs. MitoSOX) across studies. Normalize data to positive controls (e.g., H₂O₂) .
Microenvironment Control : Replicate oxygen tension (e.g., 5% O₂ for tumor models) using hypoxia chambers to avoid artifactual ROS generation .
Mechanistic Validation : Knock down proposed targets (e.g., NOX4 via siRNA) to confirm causality in ROS modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
